3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine
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Description
The compound “3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C19H21NO4S and a molecular weight of 359.44 .
Molecular Structure Analysis
The molecular structure of “3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid” consists of a benzylpiperidinyl group attached to a sulfonylbenzoic acid group . The exact mass is 434.166414 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid” include a molecular weight of 359.44 and a molecular formula of C19H21NO4S .Scientific Research Applications
Synthesis and Pharmacological Applications
- Antitubercular Activity : Research into sulfones similar to "3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine" demonstrated their potential in treating tuberculosis. These compounds were synthesized to explore long-acting drugs, similar to sulfonamides, with significant in vitro antitubercular activity (Desideri et al., 1980).
- AChE Inhibitors : A series of pyridazine analogues, including the subject compound, were designed and synthesized as acetylcholinesterase inhibitors. These compounds showed promise in inhibiting AChE, with certain derivatives demonstrating increased potency compared to standard treatments (Contreras et al., 2001).
Chemical and Material Science Applications
- Cyclopalladation : Studies on cyclopalladation of related compounds indicate the potential of pyridazine derivatives in creating complex metallo-organic structures. These compounds can lead to new materials with unique properties and applications in catalysis (Geest et al., 1999).
- Water Oxidation Catalysts : Research into ruthenium complexes for water oxidation identified pyridazine derivatives as bridging ligands, suggesting their role in enhancing the efficiency of water oxidation, a crucial process in artificial photosynthesis and renewable energy production (Zong & Thummel, 2005).
Antimicrobial and Antifungal Activities
- Antimicrobial Agents : A study synthesizing new heterocyclic compounds incorporating sulfamoyl moiety highlighted the potential antimicrobial applications of these compounds. The research aimed at creating effective antimicrobial agents through the synthesis of novel structures, indicating the broad pharmacological applications of sulfonamide derivatives (Darwish et al., 2014).
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-cyclohexylsulfonylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-28(27,20-9-5-2-6-10-20)22-12-11-21(23-24-22)25-15-13-19(14-16-25)17-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,19-20H,2,5-6,9-10,13-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDGZUTJHKBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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